![molecular formula C20H20N4O2S B2808182 8-(ethylthio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-83-8](/img/structure/B2808182.png)
8-(ethylthio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(ethylthio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that has been studied extensively for its potential applications in the field of scientific research. This compound is commonly referred to as ETDP and belongs to the class of purine analogs. ETDP has been found to exhibit a wide range of biological activities and is being explored for its potential use as a research tool in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Thiadiazepino-Purine Ring Systems : The compound is used in the synthesis of new thiadiazepino-purine ring systems, specifically in the formation of 6-phenyl-1,3-dimethyl-2,4-dioxo-hexahydro-[1,3,5]-thiadiazepino-purines and 9-phenyl-hexahydro-[1,3,6]-thiadiazepino-purines. These syntheses involve a series of steps starting from 8-mercapto-1,3-dimethylpurine-2,6-dione derivatives (Hesek & Rybár, 1994).
Gas-Phase Reactions with Nitrate Radical : This compound, as a naphthalene derivative, is subject to gas-phase reactions with the nitrate radical, which is important in understanding atmospheric chemistry and environmental pollution (Phousongphouang & Arey, 2002).
Photochemistry Synthesis : In photochemistry, derivatives of this compound are used in syntheses under conditions that favor singlet excited states. The compound undergoes various reactions to yield novel xanthine derivatives, which are of interest in material science and organic synthesis (Han, Bonnet & Westhuizen, 2008).
Model Thiiranes for Investigating Reactions with Nucleophiles : Certain derivatives of this compound serve as model thiiranes to study reactions with nucleophiles. This research provides insights into the reactivity and selectivity of these compounds in synthetic chemistry (Khaliullin & Klen, 2009).
Chemosensors for Transition Metal Ions : Some derivatives of this compound are synthesized for their ability to act as chemosensors for transition metal ions. These compounds exhibit selectivity and sensitivity, particularly towards Cu2+ ions, indicating their potential use in analytical chemistry (Gosavi-Mirkute et al., 2017).
Investigation of Intermolecular Interactions : Detailed quantitative analysis of intermolecular interactions in derivatives of this compound provides insights into the molecular structure, stability, and potential applications in material design (Shukla, Bandopadhyay, Sathe & Chopra, 2020).
properties
IUPAC Name |
8-ethylsulfanyl-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-4-27-19-21-17-16(18(25)23(3)20(26)22(17)2)24(19)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJZGSNAIPCDIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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